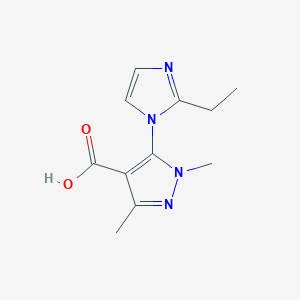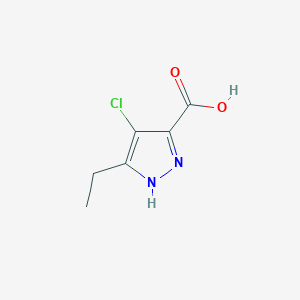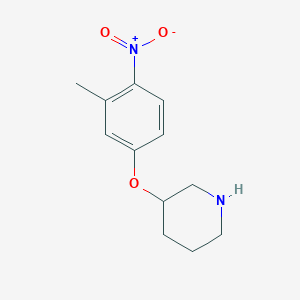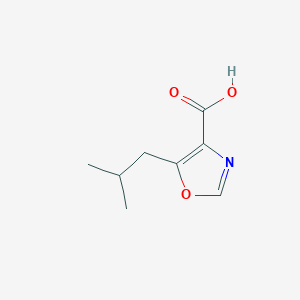
5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid, also known as MPOC, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a carboxylic acid derivative of oxazole and has a molecular formula of C8H11NO3.
Applications De Recherche Scientifique
Synthesis and Derivative Formation : Research by Prokopenko et al. (2010) on oxazole derivatives, similar to "5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid", explores their synthesis and the potential for forming functional derivatives. These derivatives could be used in further chemical transformations, including introducing residues of highly basic aliphatic amines into oxazole positions (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Chemical Reactions and Structural Analysis : Ibata et al. (1992) investigated the reactions of substituted 5-methoxy-4-(p-nitrophenyl)oxazoles, leading to the synthesis of complex compounds through oxazole ring opening. This includes detailed insights into the molecular structure of these compounds, highlighting the versatility of oxazole derivatives in complex chemical reactions (Ibata, Isogami, Nakawa, Tamura, Suga, Shi, & Fujieda, 1992).
Application in Macrolide Synthesis : Wasserman et al. (1981) showed how oxazoles could be used as precursors for the synthesis of macrolides, a class of antibiotics. Their research demonstrates the conversion of oxazoles to triamides, which then undergo nucleophilic attack to form macrolides, illustrating the potential application in drug synthesis (Wasserman, Gambale, & Pulwer, 1981).
Blood Platelet Aggregation Inhibition : A study by Ozaki et al. (1983) on methyl 5-substituted oxazole-4-carboxylates, related to "5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid", found that these compounds have inhibitory activity on blood platelet aggregation. This suggests a potential pharmacological application in preventing blood clots (Ozaki, Maeda, Iwasaki, Matsumoto, Odawara, Sasaki, & Morita, 1983).
Ruthenium-Catalyzed Synthesis for Biologically Active Compounds : Ferrini et al. (2015) discussed the ruthenium-catalyzed synthesis of compounds structurally similar to "5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid", highlighting their use in preparing biologically active compounds and peptidomimetics. This showcases the role of oxazole derivatives in developing pharmacologically relevant molecules (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Propriétés
IUPAC Name |
5-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(2)3-6-7(8(10)11)9-4-12-6/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEAJYFGQOTHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(N=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




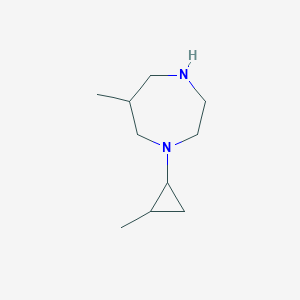

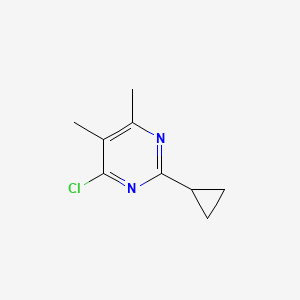


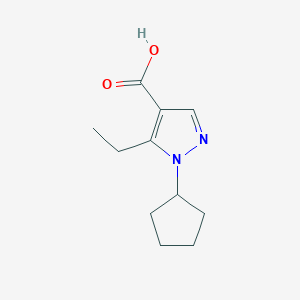

![4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453753.png)
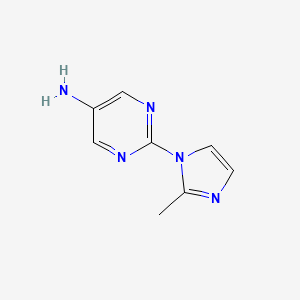
![4-chloro-2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453755.png)
